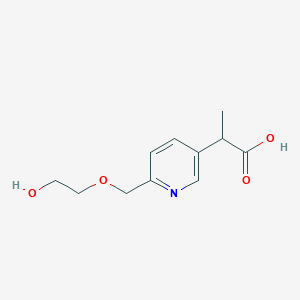
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation without any solvent, using hydrochloric acid as a catalyst . Another method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and pharmacological activities. These derivatives can be further explored for their therapeutic potential in treating various diseases .
科学研究应用
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA gyrases, including DNA topoisomerases, which are essential for DNA replication and transcription . This inhibition can lead to the disruption of bacterial DNA synthesis, making quinoline derivatives effective antimicrobial agents .
相似化合物的比较
Similar Compounds
Similar compounds to 5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid include:
Quinaldic acid:
Oxolinic acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and potential therapeutic applications. Its unique structure allows for the exploration of new derivatives with enhanced properties and reduced side effects.
属性
分子式 |
C13H13NO3 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC 名称 |
5-ethyl-7-methyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO3/c1-3-8-4-7(2)5-9-12(8)11(15)6-10(14-9)13(16)17/h4-6H,3H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
KUKANYAXIWOOEK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC(=C1)C)NC(=CC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13888884.png)



![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)









